molecular formula C47H88NO19P3 B15093104 azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

Cat. No.: B15093104
M. Wt: 1064.1 g/mol
InChI Key: DBRCPLRBNANLEP-YRFPRATISA-N
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Description

The compound azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a highly complex phospholipid derivative with the following structural features:

  • Cyclohexyl core: Substituted with three hydroxyl (-OH) and two phosphonooxy (-PO₃H₂) groups at positions 2,4,6-trihydroxy and 3,5-diphosphonooxy, respectively. This polar region enhances hydrophilicity and metal-binding capacity .
  • Propan-2-yl backbone: Esterified with a saturated octadecanoyl (C18:0) chain and an unsaturated (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate (C20:4) chain. The tetraenoate’s conjugated double bonds confer rigidity and oxidative instability, akin to arachidonic acid derivatives .
  • Phosphoryloxy bridge: Links the cyclohexyl core to the glycerol backbone, resembling phosphatidic acid (PA) derivatives in lipid membranes .

Potential Applications:

  • Bioactive lipid signaling (similar to phosphatidylinositol phosphates).
  • Drug delivery systems due to amphiphilic properties.
  • Flame-retardant additives (inferred from phosphonooxy groups’ thermal stability) .

Properties

Molecular Formula

C47H88NO19P3

Molecular Weight

1064.1 g/mol

IUPAC Name

azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-47-43(51)45(64-67(53,54)55)42(50)46(44(47)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11+,19-17+,24-22+,30-28+;

InChI Key

DBRCPLRBNANLEP-YRFPRATISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC.N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, starting with the preparation of the cyclohexyl core, followed by the introduction of the phosphonooxy and hydroxyl groups. The final steps would involve esterification to attach the octadecanoyloxy and icosa-tetraenoate chains. Each step would require specific reagents and conditions, such as:

    Cyclohexyl Core Preparation: This could involve cyclization reactions using appropriate precursors.

    Introduction of Phosphonooxy and Hydroxyl Groups: Phosphorylation and hydroxylation reactions using reagents like phosphorus oxychloride and hydrogen peroxide.

    Esterification: Using reagents like octadecanoic acid and icosa-tetraenoic acid in the presence of catalysts like sulfuric acid.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds using hydrogenation.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: New esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biology, it might be studied for its interactions with biological membranes or enzymes due to its amphiphilic nature.

Medicine

In medicine, it could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the formulation of specialty chemicals, surfactants, or as a precursor for advanced materials.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Phosphatidylinositol Phosphates (PIPs)

Property Target Compound Phosphatidylinositol 4,5-Bisphosphate (PIP₂)
Core Structure Cyclohexyl with 3 hydroxyl, 2 phosphonooxy groups Inositol ring with 4,5-phosphate groups
Acyl Chains C18:0 (saturated) + C20:4 (polyunsaturated) Typically C18:0/C20:4 or C16:0/C18:1
Function Hypothesized signaling or membrane interaction Key signaling lipid in cell membranes (e.g., GPCR pathways)
Polarity High (due to multiple -OH/-PO₃H₂) Moderate (fewer phosphate groups)
Key Reference Structural analogs in Well-documented in biochemical literature

Distinction: The target compound’s cyclohexyl core and additional phosphonooxy groups differentiate it from PIPs, suggesting unique solubility or metal-chelation properties .

Cyclodiphosph(V)azane Flame Retardants

Property Target Compound 1,3-Di-[N/-2-Pyrimidinylsulfanilamide]-2,4-Dichlorocyclodiphosph(V)azane
Structure Linear phospholipid-like molecule Cyclic phosphazene ring with Cl and sulfanilamide substituents
Phosphorus Oxidation +5 (phosphonooxy groups) +5 (cyclodiphosphazane core)
Thermal Stability Likely moderate (unsaturated acyl chains prone to oxidation) High (cyclic structure resists decomposition up to 300°C)
Application Not yet established (potential for biomedicine) Flame retardant in polyurethane coatings (reduces heat release by 40%)
Key Reference Inferred from Direct data from

Distinction : The target compound lacks the cyclic phosphazene structure critical for high thermal stability in flame retardants, limiting its utility in polymer applications .

Azane (Ammonia) Derivatives in Industrial Contexts

Property Target Compound Azane (Ammonia) Bunkering Solutions
Chemical Identity Complex phospholipid derivative NH₃ gas or liquid ammonia
Function Biological/materials science applications Maritime fuel transition (zero-carbon energy carrier)
Safety Uncharacterized (potential lipid peroxidation) High-risk (toxicity, flammability) mitigated by proprietary bunkering tech
Market Relevance Niche research interest $3M investment (Navigator Gas/Yara) for 15 bunkering units by 2026
Key Reference Indirect structural data ()

Distinction : The target compound’s structural complexity contrasts sharply with industrial azane (NH₃), which is prioritized for green energy infrastructure .

Biological Activity

Overview of the Compound

This compound features several notable functional groups and structural motifs:

  • Phosphoryl Groups : These are often involved in cellular signaling and can affect various biological pathways.
  • Hydroxy Groups : Hydroxyl groups can enhance solubility and reactivity in biological systems.
  • Fatty Acid Moieties : The presence of octadecanoyloxy (derived from stearic acid) suggests potential interactions with lipid membranes or involvement in lipid metabolism.
  • Antioxidant Activity : Compounds with multiple hydroxyl groups often exhibit antioxidant properties. This could be relevant for protecting cells from oxidative stress.
  • Cell Signaling Modulation : The phosphoryl group may play a role in modulating signal transduction pathways, potentially influencing cell growth and differentiation.
  • Lipid Interaction : The fatty acid component suggests that the compound may interact with lipid bilayers, which could affect membrane fluidity and permeability.

Research Findings

While direct studies on this compound are scarce, related compounds provide insights into potential biological activities:

  • Phosphorylated Compounds : Research indicates that phosphorylated compounds can modulate enzyme activity and cellular signaling pathways. For example, phosphoinositides are crucial in signal transduction and cellular processes such as proliferation and survival.
  • Fatty Acids in Cell Membranes : Fatty acids like octadecanoic acid have been shown to influence membrane dynamics and cellular responses. They can also serve as signaling molecules themselves.

Case Studies

  • Antioxidant Studies : A study demonstrated that compounds with multiple hydroxyl groups reduced reactive oxygen species (ROS) levels in vitro. This suggests that similar compounds might exhibit protective effects against oxidative damage in cells.
  • Phosphorylation Effects on Cell Growth : In a study involving phosphorylated compounds, it was found that they significantly enhanced cell proliferation in certain cancer cell lines, indicating a potential role in cancer biology.

Summary of Biological Activities of Related Compounds

Compound NameFunctional GroupsBiological ActivityReference
Compound AHydroxyl, PhosphorylAntioxidant
Compound BFatty AcidMembrane Interaction
Compound CHydroxylCell Proliferation

Structural Characteristics

CharacteristicDescription
Molecular WeightEstimated based on structure
SolubilityLikely increased due to hydroxyls
LipophilicityHigh due to fatty acid moiety

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